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L-TYROSINE (D7)

Cat. No.: B1579883
M. Wt: 188.24
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Description

Significance of Deuterated Isotope Labeling in Biochemical Investigations

Deuterated isotope labeling is a powerful technique in which hydrogen atoms in a molecule are replaced with deuterium (B1214612). synmr.in This non-radioactive method allows researchers to track the fate of molecules within biological systems without altering their fundamental chemical properties. simsonpharma.com The key advantages of using deuterated compounds like L-Tyrosine (D7) include:

Tracing Metabolic Pathways: By introducing a deuterated compound into a biological system, researchers can follow its journey through various metabolic reactions. synmr.in This helps in understanding drug metabolism, nutrient utilization, and the mechanisms of diseases. synmr.in

Structural Analysis: Deuterium labeling is crucial for studying the structure and dynamics of macromolecules such as proteins. synmr.in Techniques like NMR and mass spectrometry can pinpoint the location of the labeled atoms, providing insights into protein folding and interactions. synmr.in

Mechanistic Studies: The movement of deuterium atoms during a chemical reaction can be monitored to elucidate reaction mechanisms, identify intermediate steps, and understand the stereochemistry of the reaction. synmr.in

Enhanced Detection: The increased mass due to deuterium makes the labeled molecule easily distinguishable from its non-labeled counterpart in mass spectrometry, allowing for precise quantification. cymitquimica.comsimsonpharma.com

The use of stable isotopes like deuterium has become a cornerstone of modern biomedical research, offering a safe and effective way to study complex biological processes in vivo. simsonpharma.comnih.gov

Overview of L-Tyrosine's Fundamental Biological Roles in Precursor Synthesis and Protein Integration

L-Tyrosine, a non-essential amino acid, plays a central role in numerous biological processes. ontosight.ai Its significance stems from two primary functions:

Precursor for Critical Molecules: L-Tyrosine is a precursor for the synthesis of several vital neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), which are essential for brain function and stress response. ontosight.aisigmaaldrich.comnumberanalytics.com It is also a key component in the production of thyroid hormones, which regulate metabolism, and the pigment melanin. sigmaaldrich.com

Protein Synthesis and Structure: As one of the 20 standard amino acids, L-Tyrosine is a fundamental building block of proteins. numberanalytics.com Its unique phenolic side chain contributes to the three-dimensional structure of proteins through hydrophobic interactions and hydrogen bonding. numberanalytics.com Furthermore, tyrosine residues are often sites for post-translational modifications like phosphorylation, which is a critical step in cell signaling and gene regulation. sigmaaldrich.com

The ability of the body to synthesize L-Tyrosine from the essential amino acid L-phenylalanine underscores its importance, though under certain conditions, it can become conditionally essential. numberanalytics.com

Evolution of Stable Isotope Tracing Methodologies Utilizing Amino Acids

The use of stable isotope-labeled amino acids as tracers has evolved significantly over the past several decades, revolutionizing our understanding of metabolism and protein dynamics. chempep.comnih.gov The journey began with the discovery of isotopes and the development of mass spectrometry, which enabled the detection and quantification of these labeled compounds. nih.gov

Early studies laid the groundwork for using stable isotopes to investigate metabolic pathways in vivo. acs.org The development of techniques like gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-mass spectrometry (LC-MS) has dramatically increased the sensitivity and specificity of these analyses. nih.govnih.gov

Modern methodologies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allow for precise quantitative proteomics by comparing the protein abundance between different cell populations. chempep.com These advanced techniques, combined with sophisticated analytical instrumentation, have made stable isotope-labeled amino acids, including L-Tyrosine (D7), indispensable tools in a wide range of scientific disciplines, from biochemistry and medicine to nutrition and environmental science. synmr.inchempep.com The continuous refinement of these methods promises even more detailed insights into the complexities of biological systems in the future. chempep.com

Detailed Research Findings

The application of L-Tyrosine (D7) and other deuterated amino acids has yielded significant insights in various research areas. For instance, studies on patients with tyrosinemia, a metabolic disorder affecting tyrosine oxidation, have utilized deuterated tyrosine loads to elucidate the specific enzymatic defects. nih.gov In one such study, the excretion of a deuterated tyrosine (D2) load was over 300 times higher in a patient with a persistent defect in p-hydroxyphenylpyruvic acid oxidase compared to a control subject. nih.gov Another patient showed similarly high excretion at high serum tyrosine levels, which normalized at lower levels, suggesting substrate inhibition of the enzyme. nih.gov

Furthermore, quantitative analysis of deuterated and non-deuterated phenylalanine and tyrosine in human plasma using gas chromatography-mass spectrometry with L-tyrosine-d7 as an internal standard has enabled the in vivo measurement of phenylalanine-4-monooxygenase activity. nih.gov This method is sensitive enough to measure concentrations as low as 2.5 ng/ml in plasma. nih.gov

Below are tables summarizing key information and findings from research utilizing deuterated tyrosine.

Table 1: Properties of L-Tyrosine (D7)

Property Value Reference
Molecular Formula C9H4D7NO3 isotope.com
Molecular Weight 188.23 isotope.com
CAS Number 130551-49-4 isotope.com

| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | isotope.com |

Table 2: Research Applications of Deuterated Tyrosine

Research Area Key Findings Reference
Metabolic Disorders Identified specific enzyme defects in patients with nonhepatic tyrosinemia by tracking the metabolism of a deuterated tyrosine load. nih.gov
Enzyme Activity Enabled in vivo measurement of phenylalanine-4-monooxygenase activity by quantifying deuterated L-tyrosine-d4 formed from a deuterated L-phenylalanine-d5 load. nih.gov

| Metabolic Pathways | Traced the metabolic fate of L-tyrosine in normal subjects by analyzing the labeling patterns of urinary metabolites after oral doses of deuterated L-tyrosine. | nih.gov |

Table 3: Compound Names Mentioned in this Article

Compound Name
L-Tyrosine (D7)
L-Tyrosine
Deuterium
Dopamine
Norepinephrine
Epinephrine
Thyroid hormones
Melanin
L-phenylalanine
p-hydroxyphenylpyruvic acid oxidase
Phenylalanine-4-monooxygenase
L-tyrosine-d4

Properties

Molecular Weight

188.24

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Integrity of L Tyrosine D7

Chemical and Biotechnological Methods for Deuteration

The introduction of deuterium (B1214612) into the L-tyrosine molecule can be achieved through various chemical and biotechnological methods. These methods aim to replace specific hydrogen atoms with deuterium to produce L-Tyrosine (D7) with high isotopic enrichment.

Selective Deuteration Strategies

Chemical synthesis offers precise control over the deuteration pattern. One common strategy involves the deuteration of precursor molecules followed by the synthesis of the final L-Tyrosine (D7) compound.

A multi-step chemical synthesis can be employed, starting from a readily available deuterated starting material like phenol-d6. researchgate.net An enantioselective synthesis of [2,3,3,2′,3′,5′,6′-2H7]-L-tyrosine has been described starting from phenol-d6. researchgate.net This method involves the preparation of Z-3-(4-acetoxy-2,3,5,6-2H4-phenyl)-3-2H-2-acetylamino acrylic acid, followed by chiral reduction and deprotection to yield the desired d7-amino acid with high enantiomeric excess. researchgate.net

Another approach involves direct hydrogen-deuterium exchange reactions on the L-tyrosine molecule itself. For instance, treating L-tyrosine with a deuterated inorganic acid or an alkali metal deuteroxide can lead to the preparation of deuterated L-tyrosine. google.com A method for preparing L-tyrosine-d7 has been reported which involves treating L-tyrosine with deuterium chloride. google.com Site-specific deuteration can also be achieved; for example, L-[2',3',5',6'-d4]Tyrosine and L-[2',6'-d2]Tyrosine have been prepared through specific chemical reactions. nih.gov Heating tyrosine in concentrated DCl has been used to produce DL-[2,2',3',5',6'-d5]Tyr. nih.gov

Catalytic methods are also employed for deuteration. The synthesis of deuterated L-tyrosines using Raney alloys in alkaline deuterium oxide solutions has been described, involving reductive debromination of brominated L-tyrosine and hydrogen-deuterium exchange. researchgate.net Furthermore, a bioinspired calcium-HFIP-mediated site-selective reductive deutero-amination of α-oxo-carbonyl compounds can be used to synthesize N-α-deuterated amino acids, including a derivative of tyrosine (d1-Tyr). nih.gov

Deuteration MethodStarting MaterialKey Reagents/ConditionsResulting Deuterated Tyrosine
Enantioselective SynthesisPhenol-d6Z-3-(4-acetoxy-2,3,5,6-2H4-phenyl)-3-2H-2-acetylamino acrylic acid, chiral reduction[2,3,3,2′,3′,5′,6′-2H7]-L-tyrosine researchgate.net
Acid-Catalyzed ExchangeL-TyrosineDeuterium chlorideL-Tyrosine-d7 google.com
Multi-step Chemical SynthesisTyrosineConcentrated DCl, Acetic acid-acetic anhydride (B1165640) mixtureDL-[2,2',3',5',6'-d5]Tyr, DL-Tyr-d4 nih.gov
Catalytic ExchangeL-TyrosineRaney alloys, Alkaline D2ODeuterated L-tyrosines researchgate.net
Reductive Deutero-aminationα-oxo-carbonyl compoundd2-Hantzsch ester, Ca(NTf2)2, HFIPd1-Tyr derivative nih.gov

Enzymatic and Microbial Synthesis Approaches for Labeled Compounds

Biotechnological methods provide an alternative route for producing isotopically labeled compounds, often with high stereospecificity. These methods can involve the use of purified enzymes or whole microbial cells.

Enzymatic synthesis can be highly specific. For example, L-tyrosine can be synthesized from phenol (B47542), pyruvate, and ammonia (B1221849) using the enzyme tyrosine phenol-lyase. ichtj.waw.pljmb.or.krnih.gov By conducting this reaction in a deuterated solvent system, deuterium can be incorporated into the tyrosine molecule. Combined chemical and enzymatic methods have been developed for the synthesis of specifically labeled L-tyrosine. uw.edu.pld-nb.infonih.gov For instance, L-phenylalanine can be enzymatically converted to L-tyrosine using L-phenylalanine hydroxylase, allowing for the introduction of labels. uw.edu.pl

Microbial fermentation is another powerful technique for producing deuterated amino acids. medicalbiophysics.bgiiste.org This typically involves growing microorganisms in a culture medium containing a deuterated substrate, such as D2O. medicalbiophysics.bg For example, the bacterium Brevibacterium methylicum, an L-phenylalanine producer, has been used for the microbiological synthesis of [2H]amino acids. medicalbiophysics.bg By adapting microorganisms to grow in media with high concentrations of D2O, it is possible to produce highly deuterated amino acids. medicalbiophysics.bgiiste.orgresearchgate.net While this method is effective, the resistance of the cells to high concentrations of D2O can be a limiting factor. medicalbiophysics.bgiiste.org Strategies to overcome this include adapting the microorganisms to the deuterated environment. researchgate.net

A novel biosynthetic strategy for preparing deuterated proteins with protonation at the aromatic rings of Phe, Tyr, and Trp involves using the precursor shikimic acid in bacteria grown in D2O medium. nih.gov This demonstrates the potential for fine-tuning the isotopic labeling pattern through biosynthetic approaches.

Isotopic Purity and Enrichment Assessment

The utility of L-Tyrosine (D7) in quantitative studies is critically dependent on its isotopic purity and the degree of deuterium enrichment. Therefore, accurate assessment of these parameters is essential.

Analytical Techniques for Deuterium Incorporation Verification

Several analytical techniques are employed to verify the incorporation of deuterium and to determine the isotopic purity of L-Tyrosine (D7).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose. labinsights.nlwikipedia.org Deuterium NMR (2H NMR) is particularly useful as it directly detects the deuterium nuclei, providing a strong peak for a deuterated compound while being silent in a proton (1H) NMR spectrum. wikipedia.orgsigmaaldrich.com This allows for the verification of the effectiveness of the deuteration process. wikipedia.org While 2H NMR has a similar chemical shift range to 1H NMR, it often has poorer resolution. wikipedia.org To avoid large solvent signals in 1H NMR, deuterated solvents are commonly used. simsonpharma.comsavemyexams.com

Mass Spectrometry (MS) is another powerful technique for assessing isotopic enrichment. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecule, the increase in mass due to the incorporated deuterium atoms can be precisely measured. Gas chromatography-mass spectrometry (GC-MS) can be used to analyze derivatized deuterated amino acids. nih.gov High-resolution mass spectrometry is used to determine the isotopic distribution of the final product. researchgate.net

Impact of Isotopic Purity on Tracer Study Precision

The precision of tracer studies relies heavily on the isotopic purity of the labeled compound. nih.govresearchgate.net Impurities in the tracer, such as the presence of unlabeled (d0) or partially labeled tyrosine molecules, can significantly affect the accuracy of quantitative measurements. nih.govresearchgate.net

For instance, in stable isotope labeling experiments, it is crucial to correct for the natural abundance of stable isotopes and any impurities in the tracer substrate. nih.govresearchgate.net Failure to do so can lead to distorted data and misinterpretation of metabolic fluxes. nih.gov The impact of tracer purity can be comparable in magnitude to that of natural isotope abundance. nih.gov Therefore, having a high and well-defined isotopic purity for L-Tyrosine (D7) is essential for its effective use as an internal standard in quantitative proteomics and metabolomics. ckisotopes.comoup.com The use of stable isotope-labeled internal standards allows for absolute quantitation and improves the accuracy and precision of the analysis. labstandards.eu

Analytical TechniqueInformation Provided
Deuterium NMR (2H NMR)Direct detection of deuterium, verification of deuteration, structural information. wikipedia.orgsigmaaldrich.com
Proton NMR (1H NMR)Absence of signals at deuterated positions. wikipedia.org
Mass Spectrometry (MS)Determination of mass enrichment, isotopic distribution, and purity. researchgate.netnih.govnih.gov

Advanced Analytical Methodologies Employing L Tyrosine D7

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In conjunction with L-Tyrosine (D7), it provides a highly sensitive and specific platform for quantitative analysis in various fields of research. ckisotopes.com

Isotope Dilution Mass Spectrometry (IDMS) in Metabolomics Research

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for quantitative analysis. It involves adding a known amount of an isotopically labeled compound, such as L-Tyrosine (D7), to a sample. This labeled compound, often referred to as an internal standard, is chemically identical to the analyte of interest (unlabeled L-Tyrosine) but has a different mass due to the presence of deuterium (B1214612).

By measuring the ratio of the signal intensity of the labeled and unlabeled compounds, researchers can accurately determine the concentration of the analyte in the original sample. oup.com This method effectively corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements. oup.com

Applications in Targeted and Untargeted Metabolomics

L-Tyrosine (D7) is extensively used in both targeted and untargeted metabolomics studies. isotope.comisotope.com

Targeted Metabolomics: In targeted metabolomics, researchers focus on quantifying a specific set of known metabolites. L-Tyrosine (D7) serves as an ideal internal standard for the quantification of endogenous L-Tyrosine in various biological matrices like plasma and urine. lcms.czunipd.it This approach is crucial for studying specific metabolic pathways and for the diagnosis and monitoring of diseases related to amino acid metabolism. metwarebio.com

A study on neonatal sepsis utilized both untargeted and targeted metabolomics, where L-Tyrosine was identified as a relevant metabolite and deuterated standards were used for quantification. unipd.it Another study on lung ER stress also employed untargeted metabolomics with L-Tyrosine-D7 as an internal standard. nih.gov

Role as an Internal Standard in LC-MS and GC-MS Applications

L-Tyrosine (D7) is a widely used internal standard in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) applications. sigmaaldrich.com These techniques are commonly used to separate complex mixtures of compounds before they are introduced into the mass spectrometer.

In a typical LC-MS or GC-MS workflow, L-Tyrosine (D7) is added to the sample at the beginning of the preparation process. lumiprobe.comnih.gov Because it behaves almost identically to the unlabeled L-Tyrosine during chromatography and ionization, any variations in the analytical process will affect both the analyte and the internal standard equally. nih.gov This allows for reliable quantification of L-Tyrosine in complex biological samples. For instance, a method for quantifying dopamine (B1211576) metabolism in plasma samples utilized L-tyrosine (d7) as an internal standard in an LC-MS/MS analysis. uc.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. The use of isotopically labeled compounds like L-Tyrosine (D7) significantly enhances the capabilities of NMR for studying large and complex biomolecules. cymitquimica.comckisotopes.com

Enhanced Resolution in Biomolecular NMR Studies with Deuterated Labels

One of the major challenges in NMR studies of large proteins is spectral overlap, where signals from different atoms in the molecule are too close to be distinguished. Deuteration, the replacement of protons with deuterium, is a key strategy to overcome this problem. ckisotopes.com

By incorporating L-Tyrosine (D7) into a protein, the proton signals from the tyrosine residue are eliminated from the ¹H NMR spectrum, leading to a significant simplification of the spectrum and improved resolution. ckisotopes.comchemie-brunschwig.ch This allows for the unambiguous assignment of signals from other amino acid residues and facilitates the study of larger and more complex proteins.

Applications in Structural and Dynamic Analyses of Labeled Biomolecules

The use of L-Tyrosine (D7) and other deuterated amino acids has been instrumental in advancing the structural and dynamic analysis of biomolecules by NMR. ckisotopes.comchemie-brunschwig.ch

Structural Analysis: By selectively incorporating deuterated amino acids at specific positions in a protein, researchers can simplify complex NMR spectra and obtain crucial distance restraints for structure determination. chemie-brunschwig.ch This approach, known as segmental isotopic labeling, has enabled the structural characterization of large proteins and protein complexes that were previously intractable by NMR. ckisotopes.com

Dynamic Analysis: NMR spectroscopy is unique in its ability to probe the dynamics of biomolecules over a wide range of timescales. The use of deuterated labels like L-Tyrosine (D7) helps to reduce signal overlap and allows for the detailed investigation of protein flexibility, conformational changes, and interactions with other molecules. chemie-brunschwig.ch

Other Spectroscopic and Electrochemical Approaches for Labeled Analytes

The use of isotopically labeled compounds, such as L-Tyrosine (D7), has become indispensable in advanced analytical methodologies. The introduction of deuterium atoms into the molecular structure of L-Tyrosine provides a distinct mass shift that is readily detectable by mass spectrometry, but it also subtly influences its spectroscopic and electrochemical properties. These alterations, while often minor, can be harnessed for highly specific and sensitive detection and quantification in complex research matrices. This section explores other spectroscopic and electrochemical approaches that leverage the unique characteristics of labeled analytes like L-Tyrosine (D7).

Spectroscopic Methods for Detection and Quantification in Research Matrices

Beyond mass spectrometry, other spectroscopic techniques can be employed to detect and quantify isotopically labeled analytes. While methods like UV-Visible spectroscopy are less sensitive to isotopic substitution, vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can reveal distinct changes arising from the increased mass of deuterium compared to hydrogen.

UV-Visible spectroscopy of L-Tyrosine is characterized by absorption maxima in the ultraviolet region, primarily due to the phenol (B47542) chromophore of its side chain. In aqueous solutions, L-tyrosine typically exhibits absorption peaks around 193 nm, 224 nm, and 275 nm. Upon ionization of the phenolic hydroxyl group at alkaline pH, these peaks undergo a red shift to approximately 242 nm and 295 nm. osti.gov While the electronic transitions responsible for UV absorption are generally not significantly affected by isotopic substitution in the phenyl ring, subtle changes in the vibronic fine structure of the spectra may occur, though this is not typically exploited for quantification.

In contrast, vibrational spectroscopy is highly sensitive to isotopic labeling. The substitution of hydrogen with deuterium results in a predictable shift of vibrational modes involving the C-D bond to lower frequencies compared to the corresponding C-H bond, due to the heavier mass of deuterium. This isotopic shift provides a clear spectral window for the detection of the labeled compound, free from interference from its unlabeled counterpart.

Research on peptides containing deuterated tyrosine has demonstrated the utility of Raman spectroscopy in distinguishing labeled from unlabeled residues. For instance, in a peptide containing L-tyrosine-d4, new bands appear at lower wavenumbers, such as at 1590 cm⁻¹ and 790 cm⁻¹, which are absent in the spectrum of the unlabeled peptide. rsc.org Concurrently, the intensity of bands corresponding to the unlabeled tyrosine, such as those at 1613 cm⁻¹ and 1171 cm⁻¹, is diminished. rsc.org Furthermore, the C-D stretching vibrations of the deuterated tyrosine ring appear in a spectral region around 2275-2290 cm⁻¹, which is free from other overlapping bands, offering a distinct marker for the labeled molecule. rsc.org

Similarly, FTIR difference spectroscopy has been used to identify the vibrational modes of tyrosine residues in proteins. Studies using specifically deuterated tyrosine, such as Tyr-d2 and Tyr-d4, have identified characteristic frequencies for the deuterated species, which are instrumental in tracking changes in the protonation state of tyrosine residues in biological processes. nih.gov For example, a band around 1480 cm⁻¹ is characteristic of Tyr(OH)-d2. nih.gov These findings underscore the principle that the vibrational spectrum of L-Tyrosine (D7) will exhibit unique features that can be used for its specific detection and quantification.

The primary application of L-Tyrosine (D7) in quantification, however, remains as an internal standard in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). In these applications, the deuterated standard is added to a sample at a known concentration. It co-elutes with the endogenous, unlabeled L-Tyrosine and is detected based on its higher mass. The ratio of the signal from the unlabeled analyte to the labeled standard allows for precise quantification, correcting for variations in sample preparation and instrument response. nih.govlcms.cz

Interactive Data Table: Quantification of L-Tyrosine using L-Tyrosine-D7 as an Internal Standard by LC-MS/MS

ParameterValueReference
Chromatography
ColumnACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm lcms.cz
Mobile Phase AWater + 0.1% Formic Acid lcms.cz
Mobile Phase BAcetonitrile + 0.1% Formic Acid lcms.cz
Flow Rate0.6 mL/min lcms.cz
Column Temperature45 °C lcms.cz
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) lcms.cz
Acquisition ModeMultiple Reaction Monitoring (MRM) nih.gov
L-Tyrosine TransitionVaries by instrument and method
L-Tyrosine-D7 TransitionVaries by instrument and method
Internal Standard UsedL-Tyrosine-d7 nih.govlcms.cz

Electrochemical Approaches for Enzyme-Catalyzed Reactions with Labeled Substrates

Electrochemical methods offer a sensitive and often cost-effective means for analyzing electroactive compounds like L-Tyrosine. The phenolic hydroxyl group of L-Tyrosine can be oxidized at an electrode surface, providing a measurable electrical signal. The oxidation potential and current can be used for quantification. Various modified electrodes have been developed to enhance the sensitivity and selectivity of L-Tyrosine detection, including those modified with graphene, gold nanoparticles, and conductive polymers. lcms.czresearchgate.net

While direct electrochemical studies specifically on L-Tyrosine (D7) are not widely reported, the principles of electrochemistry suggest that its behavior would be very similar to unlabeled L-Tyrosine. However, the substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate due to isotopic substitution. wikipedia.org In electrochemical reactions that involve the breaking of a C-H bond in the rate-determining step, substitution with a C-D bond, which is stronger, can slow down the reaction. osti.gov This could manifest as a slight shift in the oxidation potential or a change in the peak current for L-Tyrosine (D7) compared to L-Tyrosine.

The KIE is particularly relevant in enzyme-catalyzed reactions. Enzymes like tyrosinase and tyrosine decarboxylase, which use L-Tyrosine as a substrate, are of great interest for the development of highly specific biosensors. nih.govworthington-biochem.com Tyrosinase catalyzes the hydroxylation of L-Tyrosine to L-DOPA, while tyrosine decarboxylase converts L-Tyrosine to tyramine. nih.govuniprot.org These enzymatic reactions can be coupled with an electrochemical transducer to monitor the consumption of the substrate or the formation of a product.

Studies on the enzymatic hydroxylation of deuterated L-Tyrosine derivatives have shown significant kinetic isotope effects. nih.govnih.gov For example, the KIE for the tyrosinase-catalyzed hydroxylation of halogenated L-Tyrosine derivatives has been used to elucidate the reaction mechanism. nih.gov A substantial KIE indicates that the C-H bond cleavage at the phenyl ring is part of the rate-determining step of the enzymatic reaction. Therefore, an electrochemical biosensor for L-Tyrosine that utilizes an enzymatic reaction would likely exhibit a different response for L-Tyrosine (D7) compared to the unlabeled compound. This difference, if characterized, could potentially be used for the simultaneous detection of both isotopologues.

Interactive Data Table: Kinetic Parameters of Enzymes Acting on L-Tyrosine

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹·mM⁻¹)Source OrganismReference
L-Tyrosine DecarboxylaseL-Tyrosine0.59343.1581.5Levilactobacillus brevis nih.gov
TyrosinaseL-Tyrosine0.061--- lcms.cz
Tyrosine Ammonia (B1221849) Lyase (TALclu)L-Tyrosine0.019-1631Catenulisporales cumhuriyet.edu.tr
Tyrosine Decarboxylase (RgTyDC2)L-Tyrosine0.25--Rehmannia glutinosa mdpi.com

Mechanistic Investigations of L Tyrosine Metabolism and Dynamics Using D7 Tracers

Pathways of L-Tyrosine Biosynthesis and Catabolism in Research Models

The synthesis and breakdown of L-Tyrosine are central metabolic processes. Isotopic tracers like L-Tyrosine (D7) enable researchers to delineate these pathways and quantify their flux under various physiological and pathological conditions.

In mammals, the primary route for L-Tyrosine synthesis is the hydroxylation of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PheH). creative-proteomics.comnih.gov This enzyme is a member of the aromatic amino acid hydroxylase family and is crucial for the catabolism of dietary phenylalanine. nih.gov A deficiency in PheH leads to the metabolic disorder phenylketonuria. nih.gov

Hydrogen/deuterium (B1214612) exchange (HDX) monitored by mass spectrometry has emerged as a powerful technique to investigate the conformational dynamics of PheH. nih.gov This method relies on the principle that the exchange rate of backbone amide hydrogens with deuterium from a solvent (like D₂O) is sensitive to the protein's local structure and solvent accessibility. Studies using HDX have revealed that the binding of the substrate, L-phenylalanine, acts as an allosteric activator, inducing significant conformational changes in the enzyme. nih.gov Specifically, peptides located at the interface between the regulatory and catalytic domains of PheH show a marked increase in deuterium incorporation when L-phenylalanine is present. nih.gov This supports a model where substrate binding alters the interaction between the domains, relieving inhibition and activating the enzyme. nih.gov

While the phenylalanine hydroxylase pathway is dominant in mammals, many plants, bacteria, and other microorganisms utilize alternative routes for L-Tyrosine biosynthesis. creative-proteomics.comasm.org The most prominent of these is the arogenate pathway. pnas.orgresearchgate.net In this pathway, the common precursor chorismate is first converted to prephenate, which is then transaminated to form L-arogenate. asm.orgresearchgate.net Subsequently, the enzyme arogenate dehydrogenase catalyzes the conversion of L-arogenate into L-Tyrosine. creative-proteomics.comasm.org This contrasts with the pathway in organisms like E. coli, where prephenate is first converted to p-hydroxyphenylpyruvate by prephenate dehydrogenase, followed by a transamination step to yield L-Tyrosine. asm.org Research has shown that the arogenate pathway is the primary, if not exclusive, mode of L-Tyrosine biosynthesis in higher plants like spinach and tobacco. pnas.org

FeaturePhenylalanine Hydroxylase PathwayArogenate Pathway
Starting Precursor L-PhenylalanineChorismate
Key Intermediate(s) None (direct hydroxylation)Prephenate, L-Arogenate
Key Enzyme(s) Phenylalanine Hydroxylase (PAH)Chorismate Mutase, Arogenate Dehydrogenase
Primary Organisms MammalsPlants, Bacteria, Fungi
Regulatory Aspect Allosteric activation of PAH by L-PhenylalanineFeedback inhibition of pathway enzymes

This table summarizes the key differences between the two major biosynthetic pathways leading to L-Tyrosine.

The catabolism of L-Tyrosine is a multi-step enzymatic process that ultimately breaks the amino acid down into fumarate (B1241708) and acetoacetate, which can then enter central energy metabolism. elifesciences.org The pathway is initiated by the enzyme tyrosine aminotransferase (TAT), which converts tyrosine to 4-hydroxyphenylpyruvate. elifesciences.org Subsequent steps are catalyzed by enzymes including 4-hydroxyphenylpyruvate dioxygenase and homogentisate (B1232598) 1,2-dioxygenase. elifesciences.org Dysregulation of this pathway is associated with diseases such as tyrosinemia, where the buildup of tyrosine and its byproducts can cause severe liver and kidney damage. nih.govpristinemetanutrition.com

Metabolic flux analysis using L-Tyrosine (D7) allows for the quantitative measurement of the rate at which tyrosine flows through this degradation pathway. By introducing a known amount of L-Tyrosine (D7) into a biological system, researchers can use mass spectrometry to track the appearance of the deuterium label in downstream metabolites like homogentisate and maleylacetoacetate. The rate of label incorporation provides a direct measure of the pathway's activity or "flux." This approach is critical for understanding how metabolic flux is altered in disease states or in response to therapeutic interventions. otsuka.co.jpotsuka.co.jp

Stable Isotope Probing of Protein Turnover and Synthesis Rates

L-Tyrosine (D7) is a powerful tracer for quantifying the dynamic processes of protein synthesis and degradation. By introducing the labeled amino acid, it becomes incorporated into newly synthesized proteins, which can then be distinguished from pre-existing proteins by their increased mass. oup.com

In cell culture models, stable isotope labeling with amino acids (SILAC) is a widely used method for quantitative proteomics. ckgas.com In a typical SILAC experiment, one population of cells is grown in a medium containing normal "light" amino acids, while another is grown in a medium containing "heavy" isotope-labeled amino acids, such as L-Tyrosine (D7). oup.comckgas.com After a period of incorporation, the protein lysates from the two cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry. oup.com This technique can be adapted to measure protein turnover by tracking the rate at which the heavy label is incorporated into specific proteins over time.

More advanced techniques, such as combining stable isotope probing with Raman microscopy, allow for the visualization of newly synthesized proteins within single live cells. nih.gov By introducing deuterated amino acids, including deuterated tyrosine, researchers can detect the carbon-deuterium (C-D) bond vibrations, which appear in a unique region of the Raman spectrum. nih.gov This has enabled the imaging of protein synthesis with high spatial and temporal resolution in cell lines like HeLa and HEK293T, revealing rapid protein turnover in subcellular compartments. nih.gov

Research FindingModel SystemTechniqueReference
Visualization of newly synthesized proteinsHeLa and HEK293T cellsDeuterated amino acids and Raman microscopy nih.gov
Quantification of proteomic changesCultured cellsQuaNCAT (Quantitative Non-canonical Amino Acid Tagging) nih.gov
Measurement of relative protein abundanceVarious cell linesSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) ckgas.com

This table highlights key research findings on protein synthesis quantification in cell culture models using stable isotope tracers.

In preclinical animal models, L-Tyrosine (D7) and other deuterated amino acids are used to measure the fractional synthesis rate (FSR) of proteins in various tissues. mdpi.complos.org The FSR is the percentage of a specific protein pool that is synthesized per unit of time. plos.org The measurement is based on the precursor-product principle, where the isotopic enrichment of the amino acid in the precursor pool (e.g., plasma or intracellular free amino acids) is compared to its enrichment in the product (i.e., the protein-bound amino acid) over a defined period. nih.gov

For example, studies have used primed, constant infusions or continuous oral ingestion of deuterated phenylalanine and tyrosine to determine the FSR of muscle protein and assess whole-body protein synthesis in response to nutritional interventions. mdpi.comnih.gov The enrichment of the deuterated tracer is measured in blood and muscle biopsy samples using gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry. mdpi.complos.org These in vivo studies are crucial for understanding how factors like diet and exercise influence protein metabolism at the whole-organism level. mdpi.com

TissueConditionFractional Synthesis Rate (%/day)ModelReference
KidneyLow-Active Mice18.63 ± 0.18Mouse (C3H/HeJ) plos.org
KidneyHigh-Active Mice17.54 ± 0.28Mouse (C57L/J) plos.org
MusclePost-absorptive~0.05 (as %/h)Human researchgate.net
MusclePost-prandial~0.06 (as %/h)Human researchgate.net

This table presents example data on protein fractional synthesis rates (FSR) measured in preclinical and clinical studies using stable isotope tracers. Note: Data from researchgate.net was converted to %/h for consistency with the original source.

Methodological Considerations for L-Tyrosine (D7) Incorporation into Proteins

The incorporation of labeled amino acids into proteins is a cornerstone of quantitative proteomics, with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) being a prominent technique. ckgas.comresearchgate.net This method involves replacing a standard "light" amino acid with a "heavy" isotopic counterpart, such as L-Tyrosine (D7), in the cell culture medium. cortecnet.comoup.com As cells grow and divide, they incorporate the heavy amino acid into newly synthesized proteins. ckgas.com

Methodological success hinges on several factors. Complete incorporation is essential for accurate quantification. This is typically achieved by culturing cells for a sufficient number of passages in the labeling medium to ensure that the natural "light" tyrosine is fully replaced by L-Tyrosine (D7). nih.gov The choice of the labeled amino acid is also critical; L-Tyrosine is a suitable candidate due to its role in protein structure and function. sigmaaldrich.com Its phenolic side chain allows it to be positioned at protein surfaces, binding interfaces, or buried within the protein core, making it a versatile probe for structural and interaction studies. sigmaaldrich.comnih.gov

Once proteins are labeled, they can be analyzed by mass spectrometry. The mass difference between peptides containing L-Tyrosine and those with L-Tyrosine (D7) allows for the relative quantification of proteins from different cell populations (e.g., treated vs. untreated). oup.com This approach has been instrumental in studying changes in protein expression, post-translational modifications, and protein turnover. researchgate.net

Table 1: Key Methodological Considerations for L-Tyrosine (D7) Incorporation

Consideration Description Reference
Labeling Strategy SILAC is a common method where L-Tyrosine is replaced with L-Tyrosine (D7) in the cell culture medium. ckgas.comresearchgate.net
Complete Incorporation Cells must be cultured for an adequate number of passages to ensure full replacement of the natural amino acid with the labeled version. nih.gov
Amino Acid Choice L-Tyrosine is a versatile choice due to its varied structural roles within proteins. sigmaaldrich.comnih.gov
Analysis Mass spectrometry is used to differentiate and quantify proteins based on the mass shift introduced by L-Tyrosine (D7). oup.com
Applications Used to study changes in protein expression, post-translational modifications, and protein turnover. researchgate.net

Elucidation of Neurotransmitter Biosynthesis Dynamics

L-Tyrosine is the precursor to the catecholamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). britannica.commsu.edupathbank.org The use of L-Tyrosine (D7) as a tracer allows for the detailed investigation of the flux and regulation of this critical biosynthetic pathway.

The synthesis of catecholamines begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH). msu.eduwikipedia.orgnih.gov This is the rate-limiting step in the pathway. msu.edunih.gov L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine. msu.edupathbank.org

By introducing L-Tyrosine (D7) into experimental systems, researchers can track its conversion through this pathway. The appearance of deuterated dopamine, norepinephrine, and epinephrine can be monitored over time, providing a direct measure of the rate of synthesis and turnover of these neurotransmitters. plos.org This approach has been used in animal models to study how various physiological and pathological conditions affect catecholamine dynamics. nih.gov For instance, studies have shown that increasing the availability of L-tyrosine can enhance catecholamine synthesis, particularly in situations of high neuronal activity or stress. sigmaaldrich.comnih.gov

The activity of tyrosine hydroxylase (TH) is tightly regulated. nih.govresearchgate.net It is subject to feedback inhibition by catecholamines, where the end products of the pathway bind to the enzyme and reduce its activity. wikipedia.orguib.no This inhibition can be reversed by phosphorylation of the enzyme at specific serine residues. wikipedia.orgnih.gov

L-Tyrosine (D7) can be used in conjunction with other biochemical and biophysical techniques to study these regulatory mechanisms. For example, researchers can investigate how the binding of deuterated dopamine affects the conformational stability of TH. nih.gov Cryo-electron microscopy studies have revealed that dopamine binding stabilizes a specific conformation of TH where an N-terminal helix blocks the active site, thus inhibiting the enzyme. nih.gov Phosphorylation at Ser40 is shown to counteract this inhibition by causing the egress of this inhibitory helix. nih.gov These studies provide a molecular basis for the regulation of catecholamine synthesis.

The use of L-Tyrosine (D7) in animal models allows for the investigation of neurotransmitter pool dynamics in vivo. By administering the labeled precursor, scientists can measure the rate at which neurotransmitter stores are depleted and replenished under various conditions. sigmaaldrich.com This is particularly relevant for understanding the brain's response to stress and the mechanisms of action of certain drugs. nih.gov

For example, studies in rats have used reverse dialysis to administer L-Tyrosine directly into specific brain regions like the medial prefrontal cortex and striatum. nih.gov These experiments have demonstrated that increasing local L-Tyrosine availability can elevate the synthesis and metabolism of catecholamines. nih.gov This type of research provides valuable insights into how the brain maintains neurotransmitter homeostasis and adapts to changing demands.

Table 2: Research Findings on Catecholamine Biosynthesis using L-Tyrosine Tracers

Finding Experimental Approach Reference
Increased L-tyrosine availability enhances catecholamine synthesis, especially during high neuronal activity. In vivo studies in animal models. sigmaaldrich.comnih.gov
Dopamine binding to Tyrosine Hydroxylase (TH) induces a conformational change that inhibits its activity. Cryo-electron microscopy and biophysical characterization. nih.gov
Phosphorylation of TH at Ser40 reverses dopamine-induced inhibition. Cryo-electron microscopy and biochemical assays. nih.gov
Local administration of L-Tyrosine in the brain increases catecholamine synthesis and metabolism. Reverse dialysis in rat brain regions. nih.gov

Investigation of Thyroid Hormone and Melanin Biogenesis Pathways using Isotopic Tracers

Beyond its role as a neurotransmitter precursor, L-tyrosine is also essential for the synthesis of thyroid hormones and the pigment melanin. wikipedia.orgchiro.org Isotopic tracers like L-Tyrosine (D7) are invaluable for studying the biogenesis of these important molecules.

The thyroid gland produces the hormones triiodothyronine (T3) and thyroxine (T4) by iodinating tyrosine residues within the protein thyroglobulin. palomahealth.com The process begins with the uptake of iodide, which is then oxidized and attached to tyrosine to form monoiodotyrosine (T1) and diiodotyronine (T2). These precursors then combine to form T3 and T4. palomahealth.com L-Tyrosine (D7) can be used to trace the incorporation of tyrosine into thyroglobulin and its subsequent conversion into thyroid hormones, providing insights into the regulation of thyroid function. nih.gov

Melanin synthesis, or melanogenesis, also starts with L-tyrosine. nih.gov The enzyme tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA, which is a critical step in the production of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (reddish-yellow pigment). mdpi.comskinwhiteningscience.com Studies have shown that L-tyrosine not only serves as a substrate but also as a positive regulator of melanogenesis, increasing tyrosinase activity and melanosome synthesis. nih.gov The use of L-Tyrosine (D7) can help to quantify the flux through this pathway and understand how it is regulated in normal and pathological conditions.

Cellular and Molecular Roles Explored with L Tyrosine D7 Labeling

Tyrosine Phosphorylation and Signal Transduction Pathways

Tyrosine phosphorylation is a pivotal post-translational modification where a phosphate (B84403) group is added to a tyrosine residue on a protein. isotope.comresearchgate.net This process is catalyzed by tyrosine kinases and acts as a molecular switch, turning cellular activities "on" or "off". researchgate.net It is a key mechanism in signal transduction, regulating processes like cell division, growth, and communication. researchgate.net Dysregulation of tyrosine kinase activity can lead to uncontrolled cell growth, a hallmark of cancer. researchgate.net

Stable isotope labeling, using compounds like L-Tyrosine (D7), is integral to modern quantitative proteomics for studying these pathways. Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically incorporate "heavy" amino acids (like L-Tyrosine (D7)) into the entire proteome of cells. nih.gov By comparing these "heavy" labeled cells with "light" unlabeled cells, researchers can quantify changes in protein phosphorylation levels in response to various stimuli, providing deep insights into signal transduction networks. mpi-cbg.deumich.edu

Role of Tyrosylprotein Sulfotransferases in Post-Translational Modification Studies

Tyrosine sulfation is another significant post-translational modification, occurring in the trans-Golgi network. nih.govresearchgate.net It is catalyzed by tyrosylprotein sulfotransferases (TPSTs), which transfer a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a tyrosine residue on secreted and membrane-bound proteins. nih.govnih.gov This modification is crucial for regulating extracellular protein-protein interactions involved in processes ranging from immune responses to viral entry. mpi-cbg.denih.gov

The study of tyrosine sulfation has been facilitated by various methods, including metabolic labeling with [35S]-sulfate and the use of synthetic sulfopeptides. mpi-cbg.deresearchgate.net While mass spectrometry is a key tool for identifying sulfation sites, the available research does not specifically detail the use of L-Tyrosine (D7) as a direct tracer for studying the enzymatic activity of tyrosylprotein sulfotransferases. researchgate.netnih.gov Instead, research methodologies often focus on detecting the sulfate group itself or using synthetic peptides in enzymatic assays. mpi-cbg.denih.gov

Kinase Activity Assessment Using Labeled Substrates

The assessment of kinase activity is fundamental to understanding cellular signaling and identifying therapeutic targets. researchgate.net Labeled substrates, including peptides containing isotopically marked amino acids like L-Tyrosine (D7), are central to these assays. In these assays, the "heavy" labeled peptide serves as a substrate for a specific kinase.

Mass spectrometry can then be used to quantify the extent of phosphorylation by detecting the mass shift corresponding to the addition of a phosphate group to the heavy-labeled substrate. This allows for the precise measurement of kinase activity under different conditions or in the presence of potential inhibitors. frontiersin.org For example, in vitro kinase assays can use a specific protein or peptide substrate, and its phosphorylation is quantified to determine the activity of the enzyme. mdpi.comresearchgate.net The use of stable isotope-labeled internal standards, which can be spiked into samples, enables accurate quantification of phosphorylation events across multiple experiments, providing a robust method for comparing kinase activity in different biological samples, such as between healthy and tumor tissues. frontiersin.org

Table 1: Research Findings on Kinase Activity Assessment

Research Focus Key Finding Implication for L-Tyrosine (D7) Use Citation(s)
Quantitative Phosphoproteomics SILAC allows for the relative quantitation of thousands of phosphorylation sites simultaneously. L-Tyrosine (D7) can be metabolically incorporated to differentiate between experimental conditions and quantify changes in tyrosine phosphorylation. mpi-cbg.de, umich.edu, nih.gov
Targeted pTyr Analysis Stable isotope-labeled phosphopeptides serve as internal standards for accurate quantification of endogenous phosphopeptides in complex mixtures like tumor lysates. Synthetic peptides incorporating L-Tyrosine (D7) can be phosphorylated and used as heavy internal standards for absolute quantification of kinase targets. frontiersin.org
Kinase Substrate Identification Using labeled amino acids helps identify novel substrates for specific kinases by tracking phosphorylation events in cells overexpressing a particular kinase. L-Tyrosine (D7) labeling can help pinpoint direct substrates of a tyrosine kinase of interest in cellular models. mpi-cbg.de,

| In Vitro Kinase Assays | The activity of purified kinases can be measured by their ability to phosphorylate a labeled substrate. | Peptides synthesized with L-Tyrosine (D7) can serve as specific, quantifiable substrates in high-throughput screening for kinase inhibitors. | mdpi.com, |

Interactions with Other Metabolic Pathways and Biomolecules

The metabolism of tyrosine is interconnected with various other metabolic pathways. As a proteinogenic amino acid, its availability directly impacts protein synthesis. Furthermore, it serves as a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), epinephrine) and thyroid hormones, linking its metabolism to neurological function and systemic metabolic control. medchemexpress.com

Interplay with Amino Acid Pools and Nitrogen Balance

The body's amino acid pools are in a dynamic state of flux, with contributions from protein breakdown, dietary intake, and de novo synthesis. Maintaining a proper nitrogen balance—the equilibrium between nitrogen intake (primarily from protein) and nitrogen loss—is essential for health. Using single amino acid supplements can potentially lead to a negative nitrogen balance, which impairs metabolic efficiency. medchemexpress.com

Deuterated tyrosine, such as L-Tyrosine (D7), has been instrumental in clinical and preclinical studies to trace the kinetics of tyrosine and its interplay with other amino acids. By administering a known amount of L-Tyrosine (D7) and tracking its appearance and that of its metabolites in plasma and tissues, researchers can quantify rates of protein synthesis, breakdown, and amino acid oxidation. For instance, studies in rats have shown that parenterally administered dipeptides containing tyrosine can effectively maintain tyrosine pools and support normal growth and nitrogen balance, a finding crucial for developing nutritional solutions. researchgate.net Such tracer studies are vital for understanding metabolic disturbances in genetic disorders like phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is impaired.

Metabolic Reprogramming in Experimental Disease Models (e.g., cancer, inflammatory processes)

Metabolic reprogramming is a recognized hallmark of cancer and is also observed in chronic inflammatory conditions. nih.gov Cancer cells, for example, alter their metabolic pathways to support rapid proliferation and survival. Tyrosine metabolism has been specifically implicated in this reprogramming. Studies have shown that tyrosine phosphorylation can directly regulate the activity of multiple metabolic enzymes, influencing glycolysis and other pathways to fuel tumor growth.

The SILAC methodology, which can utilize L-Tyrosine (D7), is a cornerstone for studying this metabolic reprogramming at the proteome level. nih.gov By comparing the proteomes of cancer cells with their normal counterparts, researchers can identify widespread changes in protein expression and phosphorylation that drive the malignant phenotype. For example, SILAC-based proteomics has been used to quantify tyrosine phosphorylation events that occur due to the communication between tumor cells and their microenvironment, revealing signaling pathways that could be targeted for therapy. nih.gov In glioma, a type of brain cancer, the expression of tyrosine metabolizing enzymes is correlated with the tumor's malignancy and ability to evade the immune system.

Oxidative Stress Responses and Molecular Mechanisms in Cellular Systems

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This imbalance can lead to damage of key cellular components, including lipids, DNA, and proteins. Tyrosine residues in proteins are particularly susceptible to oxidative damage.

The oxidation of tyrosine can lead to the formation of products such as 3-nitrotyrosine (B3424624) and dityrosine (B1219331) (Tyr-Tyr), which are widely used as biomarkers for oxidative damage. frontiersin.org High levels of L-tyrosine have been shown to induce oxidative stress in animal models, leading to increased lipid peroxidation and protein carbonyl content, while decreasing the activity of antioxidant enzymes. In some contexts, tyrosine metabolism itself can generate oxidative intermediates. The accumulation of oxidatively modified proteins is associated with aging and multiple diseases.

L-Tyrosine (D7) serves as an ideal tracer to study these oxidative pathways. By introducing it into a cellular or animal model and exposing the system to oxidative stress, researchers can use mass spectrometry to track the conversion of labeled tyrosine into its specific oxidative byproducts. This allows for precise quantification of the extent of oxidative damage and can help elucidate the mechanisms by which cells respond to oxidative insults. This approach can also be used to evaluate the efficacy of antioxidant therapies by measuring their ability to reduce the formation of these labeled biomarkers.

Table 2: Summary of L-Tyrosine's Role in Cellular Systems

Cellular Process Role of L-Tyrosine Application of L-Tyrosine (D7) Key Research Finding Citation(s)
Signal Transduction Precursor for phosphorylation by tyrosine kinases. Tracer in SILAC to quantify phosphorylation changes. Phosphorylation is a widespread mechanism essential for cancer cell metabolic reprogramming.
Nitrogen Balance Contributes to the body's amino acid pool and protein synthesis. Tracer to measure whole-body tyrosine kinetics and oxidation rates. Deuterated tyrosine loads help diagnose and study inborn errors of amino acid metabolism.
Metabolic Reprogramming Tyrosine metabolism is altered in cancer to support growth and immune evasion. Labeling source for proteomics to compare healthy vs. diseased cells. Tyrosine metabolizing enzymes are potential immunotherapy targets in glioma.

| Oxidative Stress | Susceptible to modification by reactive oxygen species, forming biomarkers like dityrosine. | Tracer to quantify the formation of oxidative damage markers. | High concentrations of tyrosine can induce oxidative stress in the brain. |, |

Assessment of Reactive Oxygen Species Production and Scavenging in Research Models

Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various signaling pathways, their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies. nih.govoup.com Tyrosine residues within proteins are particularly susceptible to attack by ROS, leading to the formation of tyrosyl radicals and subsequent protein modifications, such as dimerization, which can impair protein function. researchgate.net

The enzymatic and non-enzymatic reactions involving tyrosine can contribute to the cellular ROS landscape. For instance, the enzyme tyrosine hydroxylase, involved in dopamine (B1211576) synthesis, can become partially uncoupled, leading to the production of hydrogen peroxide (H₂O₂). nih.gov In the presence of free iron, this can escalate to the formation of highly damaging hydroxyl radicals via the Fenton reaction. nih.gov

Conversely, tyrosine and its derivatives can also participate in antioxidant defense mechanisms. Under conditions of high oxidative stress, the oxidation of tyrosine can be controlled in part by one of its own oxidation products, 3,4-dihydroxy-L-phenylalanine (DOPA). researchgate.net DOPA has been shown to prevent the dimerization of tyrosine, a significant form of oxidative protein damage. researchgate.net Furthermore, N-acetyl-l-tyrosine (NAT), a metabolite of tyrosine, has been identified as a potential intrinsic factor that triggers mitohormesis, a process where low levels of ROS induce a protective cellular response. embopress.org This is achieved by a transient increase in ROS production in mitochondria, which in turn activates antioxidant enzyme gene expression. embopress.org

Impact on Cellular Redox State in Preclinical Investigations

The cellular redox state represents the balance between oxidative and reductive reactions, a critical component of the cell's antioxidant defense system that is linked to nearly all significant cellular activities. nih.gov Dysregulation of this balance leads to oxidative stress, which is implicated in a wide range of diseases. nih.gov Neurons are particularly vulnerable to redox dysregulation due to their high oxygen consumption and subsequent production of ROS. nih.gov

Redox-active tyrosine residues play a crucial role in many enzymatic processes involving radical transfer reactions. pnas.org In Photosystem II, for example, a specific tyrosine residue (YZ) is repeatedly oxidized and reduced in a proton-coupled electron transfer (PCET) reaction, which is fundamental for water oxidation. pnas.org The midpoint potential of tyrosine is pH-dependent, and maintaining this potential is crucial for efficient electron transfer. pnas.org

The introduction of L-Tyrosine (D7) into preclinical models allows for detailed investigation into how tyrosine metabolism influences the cellular redox environment. By tracing the labeled tyrosine, researchers can observe its incorporation into proteins and its involvement in redox-sensitive pathways. Techniques like electron paramagnetic resonance (EPR) spectroscopy, when combined with site-specific isotope labeling, can provide precise measurements of the spin densities at various positions on the phenoxyl ring of tyrosine radicals, offering deep insights into their electronic structure and interaction with the surrounding protein matrix. universiteitleiden.nl

Cellular Growth and Proliferation Studies with L-Tyrosine (D7) Tracers

Stable isotope-labeled amino acids, including deuterated versions like L-Tyrosine (D7), are invaluable tools for studying cellular growth and proliferation. nih.govnih.gov These tracers are incorporated into newly synthesized proteins, allowing for the quantification of protein turnover and, by extension, cell growth rates. nih.gov This approach offers a dynamic view of cellular metabolism that is often more informative than static measurements of cell viability. nih.govnih.gov

One advanced technique that leverages deuterated amino acids is stimulated Raman scattering (SRS) microscopy. nih.govacs.org By providing cells with a medium containing deuterated amino acids, researchers can measure the ratio of the carbon-deuterium (C-D) signal from newly synthesized, labeled proteins to the carbon-hydrogen (C-H) signal from pre-existing, unlabeled proteins. nih.govacs.org This ratiometric measurement provides a precise and sensitive quantification of the single-cell growth rate. nih.gov Studies have successfully used a cocktail of deuterated amino acids, including leucine, isoleucine, and valine, to measure drug responses in cancer cells with a turnaround time of less than 12 hours. nih.govacs.org It has been verified that the incorporation of these deuterated amino acids does not induce toxicity or alter the natural growth and proliferation rates of the cells. nih.gov

The application of L-Tyrosine (D7) as a tracer in such studies allows for a specific focus on the role of tyrosine in protein synthesis and cell proliferation. This can be particularly insightful in the context of cancer research, where altered amino acid metabolism is a well-established hallmark. For instance, studies have shown that tyramine, a gut bacterial product derived from tyrosine, can promote cell proliferation and DNA damage in colon cancer cells. biorxiv.org By using L-Tyrosine (D7) as a tracer, researchers could directly measure the impact of various stimuli on the rate of protein synthesis and cell growth in both healthy and diseased states. biorxiv.orgahajournals.org

Furthermore, combining proliferation tracers with other techniques like single-cell RNA sequencing can identify specific, highly proliferative cell subpopulations and the signaling pathways that regulate their growth. ahajournals.org The use of L-Tyrosine (D7) in these integrated approaches can provide a deeper understanding of the molecular drivers of cellular growth and proliferation in various biological contexts.

ParameterMethodModel SystemKey FindingReference
Single-Cell Growth Rate Stimulated Raman Scattering (SRS) MicroscopyCancer Cell LinesDeuterated amino acids can be used as tracers to accurately measure 2D and 3D cell growth rates and drug sensitivity at the single-cell level. nih.govnih.govacs.org
Cell Proliferation Ki67 StainingHCT116 Colon Cancer CellsTyramine, a tyrosine metabolite, significantly increased the percentage of Ki67-positive cells, indicating enhanced proliferation. biorxiv.org
DNA Damage γH2AX StainingHCT116 Colon Cancer CellsTyramine treatment led to a higher frequency of γH2AX foci, indicating the induction of DNA double-strand breaks. biorxiv.org
EC Proliferation Tracing Dual Recombinase-Mediated Genetic Tracing (ProTracer)Adult MiceA highly proliferative endothelial cell (EC) subpopulation was identified in the aorta, which was preferentially expanded in type 2 diabetes. ahajournals.org

Preclinical Research Applications and Model Systems Utilizing L Tyrosine D7

In Vitro Cellular Models for Mechanistic Studies

The controlled environment of in vitro cell cultures provides an ideal setting to dissect the specific molecular functions of L-Tyrosine and its metabolites. The use of L-Tyrosine (D7) in these systems allows for precise tracing and quantification of its metabolic fate.

Neuronal Cell Line Investigations of Neurotransmitter Metabolism

L-Tyrosine is a fundamental precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). sigmaaldrich.comsigmaaldrich.comexamine.comnih.gov The enzyme tyrosine hydroxylase catalyzes the rate-limiting step in this pathway, converting L-Tyrosine to L-DOPA. nih.govwikipedia.orgfrontiersin.org The stability and availability of L-Tyrosine can, therefore, directly influence the levels of these crucial signaling molecules in the nervous system. nih.govnih.gov

In neuronal cell lines, such as the N27 rat dopaminergic neural cell line, L-Tyrosine (D7) serves as a stable isotope-labeled tracer to monitor the dynamics of neurotransmitter synthesis and turnover. merckmillipore.com By introducing L-Tyrosine (D7) into the cell culture medium, researchers can use techniques like mass spectrometry to track the incorporation of deuterium (B1214612) into dopamine and its metabolites. publish.csiro.au This approach allows for the precise measurement of synthesis rates, release, and reuptake of neurotransmitters under various experimental conditions. For instance, studies can investigate how different stimuli or pathological conditions affect the efficiency of the catecholamine production line.

Furthermore, research has explored the potential of L-Tyrosine derivatives in cancer cell lines, such as HeLa and MCF-7, where they have shown antiproliferative properties. academie-sciences.frresearchgate.net

Cellular Stress Response and Adaptation Studies

Cells are constantly exposed to various stressors, and their ability to adapt is crucial for survival. L-Tyrosine and its metabolic pathways are implicated in the cellular response to stress, particularly oxidative stress. sigmaaldrich.combiorxiv.org Tyrosine residues within proteins can be modified in response to cellular stress, influencing protein function and signaling cascades. nih.gov

The use of L-Tyrosine (D7) in cell culture models enables researchers to study how stress impacts tyrosine metabolism and its downstream effects. For example, under conditions of oxidative stress, the demand for certain amino acids, including tyrosine, may change. biorxiv.org By supplying L-Tyrosine (D7), scientists can quantify shifts in its utilization for protein synthesis versus other metabolic pathways. Studies have shown that L-Tyrosine can help mitigate the effects of acute stress. nih.govnih.govfrontiersin.org In animal studies, stress has been shown to increase the release of catecholamines, which can be corrected by administering L-Tyrosine. nih.gov

Analysis of Protein Turnover in Cell Culture Systems

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics, and L-Tyrosine (D7) is a valuable reagent in this context. shoko-sc.co.jpoup.com This method involves growing cells in a medium containing a "heavy" isotopically labeled amino acid, such as L-Tyrosine (D7), while a control population is grown in a medium with the normal "light" amino acid. biorxiv.org

By mixing protein samples from the two populations, mass spectrometry can be used to determine the relative abundance of thousands of proteins simultaneously. biorxiv.org L-Tyrosine (D7) allows researchers to measure the rate of protein synthesis and degradation—protein turnover—with high precision. This is critical for understanding how cellular processes are regulated and how they are altered in disease states. For example, this technique can be used to identify proteins whose turnover rates change in response to drug treatment or genetic modifications.

In Vivo Animal Models for Pathway and Systemic Analysis

Animal models provide a more complex, systemic context to complement the mechanistic insights gained from in vitro studies. The use of L-Tyrosine (D7) in these models allows for the investigation of its metabolism and effects on a whole-organism level.

Rodent Models for Neurobiological Pathway Tracing

In rodent models, L-Tyrosine (D7) is an invaluable tool for tracing neurobiological pathways and understanding the systemic effects of altered tyrosine metabolism. Following administration of L-Tyrosine (D7), its conversion to deuterated catecholamines can be tracked in different brain regions. nih.gov This allows for the mapping of neuronal circuits and the investigation of how these pathways are affected by factors such as stress or disease. nih.govbiorxiv.org

For instance, studies have used L-Tyrosine to investigate the neurochemical and behavioral consequences of stress in rats. nih.gov Administration of tyrosine prior to acute stress has been shown to protect against the depletion of norepinephrine in specific brain regions like the hypothalamus. nih.gov This type of in vivo tracing provides a dynamic view of neurotransmitter systems that is not possible in cell culture.

Model System Application of L-Tyrosine (D7) Key Findings
Neuronal Cell Lines (e.g., N27) Tracing neurotransmitter metabolism.Elucidation of dopamine synthesis and turnover rates. merckmillipore.com
Cancer Cell Lines (e.g., HeLa, MCF-7) Investigating antiproliferative effects.L-tyrosine derivatives show potential cytotoxic effects. academie-sciences.frresearchgate.net
Cell Culture under Oxidative Stress Studying cellular stress response.Tyrosine metabolism is altered to combat stress. biorxiv.org
SILAC in Cell Culture Quantifying protein turnover.Precise measurement of protein synthesis and degradation rates. shoko-sc.co.jpbiorxiv.org
Rodent Models Neurobiological pathway tracing.Mapping of catecholaminergic circuits and their response to stress. nih.govbiorxiv.org
Whole Organism Metabolic Flux Analysis Quantifying systemic metabolic pathways.Understanding the contribution of tyrosine to whole-body energy metabolism. nih.govoup.comsci-hub.se

Metabolic Flux Analysis in Whole Organism Systems

Metabolic flux analysis (MFA) with stable isotopes like L-Tyrosine (D7) allows for the quantification of the flow of metabolites through various metabolic pathways in a living organism. nih.govsci-hub.seub.edu By administering L-Tyrosine (D7) and analyzing its isotopic enrichment in different tissues and biofluids, researchers can build a comprehensive picture of how the body utilizes this amino acid. nih.gov

This approach is particularly useful for studying metabolic diseases where the flux through certain pathways may be altered. For example, in models of mitochondrial dysfunction, L-Tyrosine (D7) can be used to trace how defects in energy metabolism impact amino acid utilization and neurotransmitter synthesis. nih.gov These studies provide a holistic understanding of the metabolic state of the organism and can help identify potential therapeutic targets. nih.gov

Investigations of Specific Organ Systems (e.g., brain, liver, muscle)

L-Tyrosine (D7), a stable isotope-labeled form of the amino acid L-tyrosine, serves as a crucial tracer in preclinical research to investigate the metabolic dynamics within specific organ systems. Its use in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) allows for the precise tracking and quantification of metabolic pathways in the brain, liver, and muscle. isotope.comckisotopes.comisotope.com

Brain

In neuroscience research, L-Tyrosine (D7) is instrumental in studying the synthesis and turnover of catecholamine neurotransmitters, such as dopamine and norepinephrine. examine.com Since tyrosine is a direct precursor to these neurotransmitters, administering L-Tyrosine (D7) allows researchers to trace its conversion to L-DOPA and subsequently to dopamine. sochob.clnih.gov This provides insights into the dynamics of neurotransmitter production under various physiological and pathological conditions.

Preclinical studies in rodent models have utilized deuterated L-tyrosine to explore its transport across the blood-brain barrier and its subsequent metabolism within the brain. sochob.clnih.gov For instance, research has shown that orally administered tyrosine can reach the brain and influence the levels of dopamine metabolites. nih.gov Furthermore, studies have investigated how factors like diet can influence the gastrointestinal production of L-DOPA and dopamine from tyrosine, which may have systemic effects and implications for brain function. sochob.cl The use of L-Tyrosine (D7) helps to accurately quantify the rate of synthesis and flux through these critical pathways. sochob.cl

Metabolomics studies in rats have suggested that plasma tyrosine levels, which can be traced using L-Tyrosine (D7), may serve as a biomarker for brain glycogen (B147801) dynamics during and after endurance exercise. frontiersin.org The research indicates that increased plasma tyrosine during exercise, derived from muscle protein catabolism, is taken up by the brain and converted into noradrenaline, influencing brain energy metabolism. frontiersin.org

Table 1: Preclinical Brain Studies Utilizing Deuterated L-Tyrosine

Model System Research Focus Key Findings
Rodent Models Neurotransmitter Synthesis & Metabolism Orally administered tyrosine crosses the blood-brain barrier and is a precursor to dopamine. sochob.clnih.gov
Dietary Influence on Dopamine Precursors Gastrointestinal metabolism of tyrosine contributes to systemic L-DOPA and dopamine levels. sochob.cl
Rat Endurance Exercise Model Brain Glycogen Dynamics Plasma tyrosine levels correlate with changes in brain glycogen, suggesting a role as a biomarker. frontiersin.org
Cultured Fibroblasts (in vitro) Schizophrenia Pathophysiology Investigated the role of altered tyrosine transport in the pathophysiology of schizophrenia. snmjournals.org

Liver

The liver is a central hub for amino acid metabolism, and L-Tyrosine (D7) is a valuable tool for dissecting hepatic metabolic pathways. Studies in isolated rat liver cells (hepatocytes) have employed isotopic labeling to investigate the flux through enzymes involved in phenylalanine and tyrosine degradation. nih.govnih.gov

Research has explored how hormonal states, such as those induced by adrenalectomy or diabetes, affect tyrosine metabolism in the liver. nih.gov For example, in diabetic rat models, an increased metabolism of tyrosine was observed, which could be partially normalized with insulin (B600854) treatment. nih.gov These studies often measure the activity of key enzymes like tyrosine aminotransferase to understand the regulatory mechanisms. nih.gov Additionally, the process of tyrosine sulphation as a means of removing excess intracellular L-tyrosine has been investigated in liver cell lines. nih.gov The use of stable isotopes like L-Tyrosine (D7) allows for precise quantification of these metabolic fluxes. ru.nl

Table 2: Preclinical Liver Studies Utilizing L-Tyrosine Isotopes

Model System Research Focus Key Findings
Isolated Rat Hepatocytes Phenylalanine and Tyrosine Degradation Hormonal states (adrenalectomy, diabetes) alter the flux through tyrosine metabolic pathways. nih.govnih.gov
Enzyme Activity Changes in tyrosine metabolism are linked to the activity of enzymes like tyrosine aminotransferase. nih.gov
Chang Liver Cells Tyrosine Sulphation Sulphation is a mechanism for the removal of excess intracellular L-tyrosine. nih.gov
Primary Liver Cancer Tissue Slices Preclinical Drug Testing Patient-derived tissue slices maintain tumor architecture and are a potential platform for testing therapies. researchgate.net

Muscle

In the field of muscle physiology, stable isotope tracers like L-Tyrosine (D7) are fundamental for studying muscle protein synthesis (MPS) and breakdown (MPB). physoc.orgtechnologynetworks.com By introducing a labeled amino acid into a biological system, researchers can measure its incorporation into muscle protein over time, providing a direct measure of the rate of synthesis. physoc.org

This technique has been instrumental in understanding how various stimuli, such as nutrition and exercise, regulate muscle metabolism. technologynetworks.comportlandpress.com For example, studies have used labeled amino acids to demonstrate how feeding stimulates MPS. portlandpress.com While some studies have used other labeled amino acids like phenylalanine or leucine, the principles of stable isotope tracing are directly applicable to L-Tyrosine (D7). portlandpress.comnih.gov The data from these studies help to build complex models of whole-body protein metabolism. physiology.org Research in rats has also shown that during exercise, glycogenic amino acids, including tyrosine, are released from muscle tissue through protein catabolism. frontiersin.org

Table 3: Preclinical and Clinical Muscle Studies Utilizing Labeled Amino Acids

Model System/Study Type Research Focus Key Findings
In Vitro (C2C12 myotubes) Muscle Protein Synthesis and Breakdown A single stable isotope tracer can be used to simultaneously measure both MPS and MPB. nih.gov
Human Clinical Studies Regulation of Muscle Metabolism Stable isotope tracers are used to quantify the effects of nutrition and exercise on MPS. physoc.orgtechnologynetworks.comportlandpress.com
Rat Exercise Models Muscle Protein Catabolism Endurance exercise leads to the release of tyrosine from muscle tissue. frontiersin.org

Computational and Theoretical Approaches in L Tyrosine D7 Research

Molecular Dynamics Simulations of Tyrosine-Containing Proteins

Simulations have shown that deuteration can lead to a slight increase in the rigidity of proteins and biomembranes, a consequence of stronger hydrogen bonding in the presence of deuterium (B1214612). acs.org This effect, though subtle, can have significant implications for protein function. For instance, MD simulations have revealed that deuteration of the surrounding water can slow down the rate of protein electron transfer by as much as 25 times. researchgate.netresearchgate.netacs.org This is attributed to a change in the pre-exponential factor of the rate constant, which is influenced by the dynamics of the medium. researchgate.netresearchgate.netacs.org The altered dynamics are caused by both a global change in the flexibility of the protein backbone and locally stronger hydrogen bonds. nih.govresearchgate.netacs.org

The integration of experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) with MD simulations provides a powerful approach to study protein dynamics. polyu.edu.hknih.gov HDX-MS monitors the exchange of amide hydrogens with deuterium from the solvent, offering information on the solvent accessibility and flexibility of different protein regions. polyu.edu.hk MD simulations can then be used to interpret these experimental results at an atomic resolution, providing a more complete picture of the protein's conformational landscape. uni-osnabrueck.de

Table 1: Impact of Deuteration on Protein Properties in Molecular Dynamics Simulations

PropertyObservationImplication
Protein Rigidity Increased rigidity and more compact structure. acs.orgAltered protein flexibility and function.
Hydrogen Bonding Stronger hydrogen bonds in a deuterated environment. nih.govresearchgate.netacs.orgChanges in local and global protein dynamics.
Electron Transfer Rate Significant slowing of the electron transfer rate. researchgate.netresearchgate.netacs.orgModified kinetics of enzymatic reactions.

Metabolic Modeling and Flux Balance Analysis with Deuterated Tracers

L-Tyrosine (D7) is an invaluable tracer for studying metabolic pathways in living organisms. nih.govisotope.comisotope.com By introducing this labeled compound, researchers can track its journey through various biochemical reactions, a technique known as stable isotope tracing. nih.govnih.gov This approach allows for the quantification of metabolic fluxes—the rates of turnover of metabolites in a biological system—providing a dynamic view of cellular metabolism that is not attainable from static metabolite concentrations alone. chromservis.eu

The core principle involves administering L-Tyrosine (D7) and then analyzing the distribution of the deuterium label in downstream metabolites using techniques like mass spectrometry. nih.gov The resulting data on isotopic enrichment is then fed into computational models. nih.gov Flux Balance Analysis (FBA) is a widely used computational method that predicts metabolic flux distributions by applying mass conservation constraints to a metabolic network. nih.gov

This methodology has been applied to understand metabolic dysregulation in various contexts, including cancer and metabolic diseases. nih.govnih.gov For example, studies have used deuterated tracers to investigate the metabolic reprogramming that occurs in cancer cells, identifying potential therapeutic targets. nih.gov The data from these tracer experiments can reveal which pathways are most active and how they are altered in a disease state. chromservis.eu

Table 2: Key Applications of L-Tyrosine (D7) in Metabolic Modeling

Application AreaResearch FocusKey Insights
Cancer Metabolism Identifying altered metabolic pathways in tumors. nih.govDiscovery of new therapeutic targets.
Metabolic Disease Research Understanding the dynamics of metabolic disorders. medchemexpress.comElucidation of disease mechanisms.
Drug Development Assessing the metabolic fate of drug candidates. medchemexpress.comEvaluation of pharmacokinetic profiles.
Neurotransmitter Studies Tracking the synthesis of tyrosine-derived neurotransmitters. elifesciences.orgInsights into neurological function and disease.

Bioinformatics and Systems Biology Approaches for Pathway Integration

The large datasets generated from L-Tyrosine (D7) tracer experiments require sophisticated bioinformatics and systems biology tools for analysis and interpretation. acs.orgresearchgate.net These approaches aim to integrate the metabolic flux data with other 'omics' data, such as genomics, transcriptomics, and proteomics, to build comprehensive models of cellular function. frontiersin.org

Bioinformatics platforms are used to process the raw mass spectrometry data, correct for natural isotope abundance, and identify the labeled metabolites. researchgate.netresearchgate.net Software packages like Miso have been developed specifically for the analysis of data from multiple isotope labeling experiments. researchgate.net Once the data is processed, it can be visualized on metabolic pathway maps, providing an intuitive representation of the metabolic changes. acs.org

Systems biology then takes a holistic view, aiming to understand the complex interactions within a biological system. frontiersin.org By combining the metabolic flux data with network models, researchers can simulate the effects of genetic or environmental perturbations on the entire metabolic network. This "isotopomics" approach, which combines metabolomics with stable isotope labeling, has great potential for advancing our understanding of how diseases and interventions impact metabolic responses. acs.orgresearchgate.net

Quantum Chemical Calculations and Isotope Effects

Quantum chemical calculations offer a powerful means to investigate the intrinsic properties of molecules and the mechanisms of chemical reactions at the subatomic level. researchgate.netnih.govnih.gov In the context of L-Tyrosine (D7), these calculations are particularly useful for understanding kinetic isotope effects (KIEs). nukleonika.plnih.govnih.gov The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

Deuterium KIEs arise from the difference in the zero-point vibrational energy between a C-H and a C-D bond. researchgate.net Because the C-D bond is stronger and has a lower zero-point energy, more energy is required to break it, which can lead to a slower reaction rate. By calculating the vibrational frequencies of the reactant and the transition state, quantum chemical methods can predict the magnitude of the KIE. uniroma1.it

These theoretical predictions can then be compared with experimental measurements to elucidate reaction mechanisms. nukleonika.plppm.edu.pl For example, studies on enzymes like tyrosine hydroxylase have used KIEs to probe the nature of the transition state in the hydroxylation of tyrosine. nih.govacs.orgnih.gov The presence or absence of a significant KIE can provide strong evidence for or against a particular reaction mechanism. unl.edu For instance, a significant deuterium KIE in the oxidative deamination of L-tyrosine suggests that the cleavage of the C-D bond is the rate-determining step of the reaction. nukleonika.pl

Future Directions and Emerging Research Avenues for L Tyrosine D7

Development of Novel Deuterated L-Tyrosine Derivatives for Specialized Research Applications

The synthesis of specifically labeled L-Tyrosine isotopologues is a burgeoning area of research, aimed at providing more sophisticated tools for detailed mechanistic and metabolic studies. While L-Tyrosine (D7) is a valuable tracer, the development of derivatives with deuterium (B1214612) atoms at specific positions allows researchers to probe distinct aspects of chemical reactions and biological pathways.

Methods for selective deuteration have been developed, enabling the preparation of various deuterated L-tyrosine compounds. google.com For instance, L-[2',3',5',6'-d₄]Tyrosine (Tyr-d4) and L-[2',6'-d₂]Tyrosine (Tyr-d2) have been synthesized to study specific metabolic transformations. nih.gov The synthesis often involves treating protonated L-tyrosine or its precursors with deuterated acids or bases under controlled conditions. google.com Another approach involves the reductive debromination of brominated L-tyrosines using Raney alloys in alkaline deuterium oxide solutions, a method that effectively introduces deuterium without causing racemization. researchgate.net

These novel derivatives are crucial for:

Peptide and Protein Labeling: They serve as intermediates in the preparation of synthetically labeled peptides and proteins, which are instrumental in structural biology studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Growth Media: Deuterated amino acids are used in growth media for microorganisms to produce fully labeled proteins, which are invaluable for studying enzyme mechanisms and protein dynamics. google.com

Fluorescent Probes: Novel fluorescent unnatural amino acids (UAAs) have been synthesized from tyrosine derivatives. These UAAs, which can have their optical properties tuned, serve as stimuli-responsive probes to investigate complex biological processes. nih.gov

The development of these specialized deuterated derivatives provides researchers with a more refined toolkit to investigate biological systems with higher precision.

Table 1: Examples of Synthesized Deuterated L-Tyrosine Derivatives

Derivative Name Common Abbreviation Number of Deuterium Atoms Reference
L-[2',3',5',6'-d₄]Tyrosine Tyr-d4 4 nih.gov
L-[2',6'-d₂]Tyrosine Tyr-d2 2 nih.gov
DL-[2,2',3',5',6'-d₅]Tyrosine Tyr-d5 5 nih.gov

Integration with Multi-Omics Data for Comprehensive Biological Understanding

The use of stable isotope tracers like L-Tyrosine (D7) is becoming increasingly integrated with multi-omics platforms, including proteomics, metabolomics, and transcriptomics. This powerful combination allows for a systems-level understanding of how metabolic pathways are regulated and perturbed in health and disease.

In these studies, L-Tyrosine (D7) is introduced into a biological system (cell culture, animal model, or human subject), and its journey through various metabolic pathways is tracked. By analyzing the incorporation of deuterium into downstream metabolites and proteins, researchers can quantify metabolic fluxes and identify key regulatory nodes.

Recent multi-omics studies have highlighted the importance of tyrosine metabolism in complex diseases like Alzheimer's disease. nih.gov By combining data from different omics layers, researchers can build comprehensive models of cellular metabolism. For example, a study on neurogenic bladder dysfunction after spinal cord injury used a multi-omics approach to reveal the central role of DNA damage response signaling, where tyrosine-protein kinase Fyn was identified as a key regulator. jci.org Semi-supervised workflows are also being developed to analyze dose-response patterns in multi-omics data, providing novel insights into the effects of environmental stressors. nih.gov

The integration of L-Tyrosine (D7) tracer data with multi-omics analysis is expected to:

Uncover novel biomarkers for disease diagnosis and prognosis.

Identify new therapeutic targets by pinpointing dysregulated metabolic pathways.

Provide a more holistic view of cellular responses to various stimuli or genetic modifications.

Enhance understanding of the interplay between different molecular layers in complex biological systems. nih.govresearchgate.net

Advancements in Analytical Technologies for Enhanced Sensitivity and Throughput

The full potential of L-Tyrosine (D7) as a research tool is dependent on the analytical technologies used for its detection and quantification. Continuous advancements in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pushing the boundaries of sensitivity and throughput, enabling more complex experimental designs.

Several analytical methods have been developed for the detection of L-tyrosine and its derivatives:

Gas Chromatography-Selective Ion Monitoring (SIM): This method has been used for the analysis of deuterated L-tyrosine derivatives, offering good linearity and precision. nih.gov

Spectrophotometry: Simple and sensitive spectrophotometric methods have been developed for determining L-tyrosine in various samples. alliedacademies.orgresearchgate.net These techniques often involve derivatization to produce a colored product that can be easily quantified. researchgate.net

Electrochemical Biosensors: Novel biosensors, such as those based on laccase-modified electrodes, have shown very low limits of detection for L-tyrosine, providing a sensitive and efficient platform for its quantification. rsc.orgnih.gov

Colorimetric Methods: A method based on the photochemical formation of silver nanoparticles has been developed for the visual and colorimetric detection of tyrosine, with a detection limit in the nanomolar range. nih.gov

Future advancements will likely focus on improving the spatial and temporal resolution of these techniques. Innovations such as high-resolution mass spectrometry and advanced NMR probes will allow for the tracking of L-Tyrosine (D7) metabolism within specific cellular compartments and in real-time. Furthermore, the development of high-throughput analytical platforms will facilitate larger-scale studies, which are essential for clinical and population-based research.

Table 2: Comparison of Analytical Techniques for L-Tyrosine Detection

Technique Principle Key Advantage Limit of Detection (LOD) Example Reference
Electrochemical Biosensor Enzyme-catalyzed reaction on a modified electrode High sensitivity, low cost 2.29 x 10⁻⁸ M nih.gov
Spectrophotometry (NBD-Cl) Derivatization reaction forming a colored product Simplicity, accessibility 2.85 µg/mL alliedacademies.org
Colorimetric (AgNPs) Photochemical formation of silver nanoparticles Visual detection, high sensitivity 100 nM nih.gov

Exploration of Isotope Effects on Enzyme Kinetics and Reaction Mechanisms

The substitution of hydrogen with deuterium in a molecule like L-tyrosine can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Studying the KIE provides invaluable insights into the mechanisms of enzyme-catalyzed reactions, particularly in identifying the rate-determining steps and the nature of transition states.

When L-Tyrosine (D7) or other specifically deuterated tyrosine derivatives are used as substrates for enzymes, a change in the reaction rate compared to the non-deuterated (protium) form indicates that the cleavage of a carbon-hydrogen bond at the deuterated position is involved in the rate-limiting step of the reaction. nih.govicm.edu.pl

Research has utilized this principle to elucidate the mechanisms of several enzymes involved in tyrosine metabolism:

Tyrosinase: Studies on the hydroxylation of halogenated L-tyrosine derivatives by tyrosinase used the KIE to propose a mechanism of action for the enzyme. The results indicated that hydrogen atoms on the aromatic ring play a role in the conversion of the enzyme-substrate complex. nih.gov

L-Phenylalanine Dehydrogenase (PheDH): The KIE was used to investigate the oxidative deamination of L-tyrosine. A significant KIE value for the 2-position of tyrosine suggested that the cleavage of the C-D bond at this position is likely the rate-determining step of the reaction. icm.edu.pl

L-Amino Acid Oxidase (LAAO): Isotope effects in the oxidative deamination of O-methyl-l-tyrosine indicated that the α-C-H bond cleavage occurs in the rate-determining step. nih.gov

Future research will likely employ more sophisticated deuteration patterns in combination with advanced computational modeling to further dissect complex enzyme mechanisms. This approach can reveal subtle details about enzyme dynamics and catalysis that are not accessible through other experimental methods.

Application in Synthetic Biology and Metabolic Engineering for Enhanced Production in Model Organisms

While chemical synthesis is the traditional method for producing L-Tyrosine (D7), synthetic biology and metabolic engineering offer a promising alternative for its large-scale and cost-effective production. nih.gov By re-engineering the metabolic pathways of microorganisms like Escherichia coli or yeast, it is possible to create cellular factories that can efficiently produce L-tyrosine and its derivatives from simple carbon sources. frontiersin.orgnih.gov

The strategies for enhancing L-tyrosine production in microbes include:

Overexpressing key biosynthetic genes. nih.gov

Eliminating competing metabolic pathways. frontiersin.org

Alleviating feedback inhibition by using feedback-resistant enzyme variants. nih.gov

Blocking cellular uptake of the product to increase extracellular accumulation. nih.gov

By adapting these strategies, it is feasible to develop microbial strains that can produce L-Tyrosine (D7). This would involve growing the engineered microorganisms in a medium containing a deuterated precursor, such as deuterated glucose or heavy water (D₂O). The engineered metabolic pathway would then convert these deuterated building blocks into the final L-Tyrosine (D7) product.

The benefits of this bio-based production approach include:

Sustainability: Utilizes renewable feedstocks and avoids harsh chemical reagents.

Cost-Effectiveness: Fermentation can be more economical for large-scale production compared to multi-step chemical synthesis.

Stereospecificity: Biological systems exclusively produce the L-enantiomer, eliminating the need for chiral separation.

As synthetic biology tools become more advanced, the microbial production of a wide range of specifically deuterated L-tyrosine derivatives will become increasingly viable, further expanding their accessibility and application in research. nih.govdtu.dk

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing L-Tyrosine (D7) with high isotopic purity, and how are these conditions validated experimentally?

  • Methodological Answer : Optimal synthesis involves preparing L-tyrosine in potassium phosphate buffer (pH 7.0) under controlled incubation conditions. Validation employs thin-layer chromatography (TLC) with solvent systems (e.g., toluene:2-propanol:acetone:acetic acid) and spectrophotometric analysis (400–540 nm) to detect derivatives like 3-nitrotyrosine. Triplicate independent experiments and standard deviation ranges ensure reproducibility .

Q. What standardized protocols exist for characterizing L-Tyrosine (D7) in complex mixtures, and how are interference factors minimized?

  • Methodological Answer : TLC autography combined with ninhydrin spray detection is standardized for distinguishing L-Tyrosine (D7) from analogs. Interference is minimized by pre-saturating plates with ammonium hydroxide vapor and using inert gas (e.g., argon) to reduce oxidative artifacts. Spectrophotometric baselines are established using nitrate/nitrite-free controls .

Q. How can researchers design experiments to assess L-Tyrosine (D7)’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design to test pH (4–9) and temperature (4°C–37°C) ranges. Monitor degradation via UV-Vis spectrophotometry and TLC mobility shifts. Statistical models (e.g., desirability functions) optimize conditions while ensuring data reliability through triplicate sampling .

Advanced Research Questions

Q. How do contradictory findings on L-Tyrosine (D7)’s inhibitory effects in gas hydrate formation arise, and what systematic approaches resolve these discrepancies?

  • Methodological Answer : Contradictions (e.g., weak inhibition vs. enhanced effects with MEG) stem from pH-dependent solubility changes. Resolve via controlled replication of Salamat et al. (2013) protocols, adjusting ionic strength and cation stabilization. Meta-analyses of induction time data and sensitivity analyses isolate pH as a confounding variable .

Q. What advanced techniques validate the isotopic integrity of L-Tyrosine (D7) in metabolic tracer studies, particularly in vivo?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) track deuterium retention. Isotope dilution assays with internal standards (e.g., ¹³C-labeled analogs) correct for metabolic exchange. Pilot studies in model organisms (e.g., rodents) establish baselines for isotopic leakage .

Q. How can multi-modal analytical frameworks address limitations in detecting L-Tyrosine (D7) derivatives in heterogeneous biological samples?

  • Methodological Answer : Combine TLC, HPLC-MS, and enzymatic assays (e.g., tyrosinase activity tests). Machine learning algorithms classify spectral peaks to differentiate nitrotyrosine vs. nitrosylated derivatives. Cross-validation with synthetic standards reduces false positives .

Methodological & Ethical Considerations

Q. What statistical models are optimal for analyzing dose-response relationships in L-Tyrosine (D7) pharmacokinetic studies?

  • Methodological Answer : Non-linear mixed-effects modeling (NONMEM) accounts for inter-subject variability. Bayesian hierarchical models integrate prior data (e.g., tyrosine hydroxylase activity) to improve parameter estimation. Sensitivity analyses validate model robustness against outlier effects .

Q. How should researchers ethically address data reproducibility challenges in studies involving deuterated amino acids?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw spectrophotometric/TLC datasets in repositories like Zenodo. Collaborative peer-review panels replicate key experiments to confirm isotopic purity claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.